molecular formula C24H17ClO6 B3752547 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Cat. No.: B3752547
M. Wt: 436.8 g/mol
InChI Key: AADGYBYPLUNFBM-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group, a chromenone core, and a dimethoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the 2-chlorophenyl group can be accomplished via electrophilic aromatic substitution reactions. The final step involves the esterification of the chromenone derivative with 3,4-dimethoxybenzoic acid using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the carbonyl group in the chromenone core can yield hydroxy derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance binding affinity and specificity, while the dimethoxybenzoate ester can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate
  • 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
  • 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dihydroxybenzoate

Uniqueness

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is unique due to the presence of the dimethoxybenzoate ester, which can significantly influence its chemical properties and biological activities. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.

Properties

IUPAC Name

[3-(2-chlorophenyl)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClO6/c1-28-20-10-7-14(11-22(20)29-2)24(27)31-15-8-9-17-21(12-15)30-13-18(23(17)26)16-5-3-4-6-19(16)25/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADGYBYPLUNFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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